Naphthalen-2-ylmethanesulfonamide
Overview
Description
Naphthalen-2-ylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring system attached to a methanesulfonamide group
Mechanism of Action
Mode of Action
Based on its structural similarity to other naphthalene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unclear .
Result of Action
The molecular and cellular effects of Naphthalen-2-ylmethanesulfonamide are currently unknown. Given the compound’s potential interactions with various biological targets, it may exert a range of effects at the molecular and cellular levels .
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific studies investigating these influences are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-2-ylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of naphthalene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired sulfonamide product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-ylmethanesulfonamide undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.
Methanesulfonamide: A sulfonamide with a methane group attached to the sulfonamide moiety.
Naphthalene-2-sulfonic acid: A sulfonic acid derivative of naphthalene.
Uniqueness: Naphthalen-2-ylmethanesulfonamide is unique due to the combination of the naphthalene ring system and the methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
naphthalen-2-ylmethanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMSFHGKLDTFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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